molecular formula C10H15NO B12884767 3-Cyclobutyl-5-ethyl-4-methylisoxazole

3-Cyclobutyl-5-ethyl-4-methylisoxazole

Cat. No.: B12884767
M. Wt: 165.23 g/mol
InChI Key: CLWSKLKLDMNYJL-UHFFFAOYSA-N
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Description

3-Cyclobutyl-5-ethyl-4-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-5-ethyl-4-methylisoxazole typically involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction is regioselective and can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazoles, including this compound, often involve large-scale cycloaddition reactions using readily available starting materials. The reaction conditions are optimized to achieve high yields and purity, making the process economically viable .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-5-ethyl-4-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclobutyl-5-ethyl-4-methylisoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-5-ethyl-4-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclobutyl-5-methylisoxazole
  • 3-Ethyl-5-methylisoxazole
  • 4-Methylisoxazole

Uniqueness

3-Cyclobutyl-5-ethyl-4-methylisoxazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclobutyl and ethyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-cyclobutyl-5-ethyl-4-methyl-1,2-oxazole

InChI

InChI=1S/C10H15NO/c1-3-9-7(2)10(11-12-9)8-5-4-6-8/h8H,3-6H2,1-2H3

InChI Key

CLWSKLKLDMNYJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C2CCC2)C

Origin of Product

United States

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